Gardenolic acid B

Descripción general

Descripción

Gardenolic acid B is a natural compound isolated from the flowers of Gardenia jasminoides ellis . It shows promising hepatoprotective effects on nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells . It also shows significant effects on terminating early pregnancy in rats .

Synthesis Analysis

The synthesis of Gardenolic acid B has been studied in the context of fertility regulation . It was found that Gardenolic acid B is one of the active components isolated from the flowers of Gardenia jasminoides .

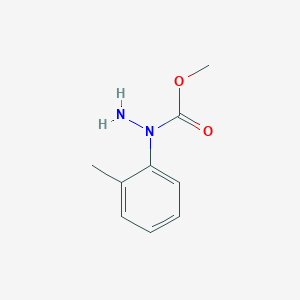

Molecular Structure Analysis

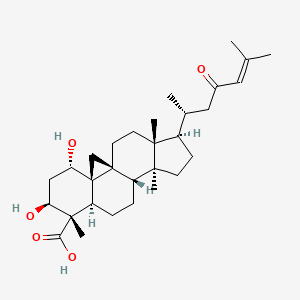

The molecular formula of Gardenolic acid B is C30H46O5 . Its molecular weight is 486.69 g/mol . The IUPAC name is (1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid .

Physical And Chemical Properties Analysis

Gardenolic acid B is a powder . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 639.8±55.0 °C at 760 mmHg . The flash point is 354.8±28.0 °C .

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

Gardenolic acid B has shown promising results in protecting liver cells from damage. Studies have indicated its effectiveness in mitigating nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells . This suggests potential applications in developing treatments for liver diseases or as a supplement to protect liver function.

Fertility Regulation

Research has highlighted the use of Gardenolic acid B in traditional Chinese medicine for birth control . Its significant effects on terminating early pregnancy in animal models suggest its potential as a lead compound for developing non-invasive contraceptive methods .

Cosmetic Industry Applications

The cosmetic industry is increasingly turning towards natural compounds for product formulation. Gardenolic acid B, with its natural origin and potential bioactive properties, could be investigated for its use in skincare products, particularly if it possesses antioxidant or skin-protective properties .

Environmental Applications

Gardenolic acid B’s natural derivation suggests it could be considered for environmentally friendly applications. Its potential role in green chemistry could be explored, especially in processes that require natural and biodegradable compounds .

Food Industry Applications

Organic acids are widely used as antimicrobial agents in food preservation. While direct evidence of Gardenolic acid B’s use in the food industry is not readily available, its structural relation to other organic acids presents the possibility of its application as a natural preservative to enhance food safety and shelf-life .

Safety and Hazards

The safety data sheet for Gardenolic acid B suggests that in case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes . If skin contact occurs, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do not induce vomiting . If inhaled, remove to fresh air immediately .

Direcciones Futuras

The future directions of research on Gardenolic acid B could involve further investigation into its hepatoprotective effects and its potential use in terminating early pregnancies . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action .

Propiedades

IUPAC Name |

(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17(2)13-19(31)14-18(3)20-9-10-27(5)21-7-8-22-28(6,25(34)35)23(32)15-24(33)30(22)16-29(21,30)12-11-26(20,27)4/h13,18,20-24,32-33H,7-12,14-16H2,1-6H3,(H,34,35)/t18-,20-,21+,22+,23+,24+,26-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYDGCKGPQOMOK-SESPQYOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gardenolic acid B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Gardenolic acid B and where is it found?

A1: Gardenolic acid B is a cycloartane triterpenoid found in the fruits of the Gardenia jasminoides Ellis plant. [] It was first isolated from Gardenia jasminoides Ellis along with its structural isomer, Gardenolic acid A. [] It has also been identified in Kleinhovia hospita, a plant known for its medicinal properties. []

Q2: What are the potential medicinal applications of Gardenolic acid B?

A2: While research is ongoing, Gardenolic acid B has shown promising neuroprotective effects in vitro. [] Additionally, structurally similar cycloartane triterpenoids isolated alongside Gardenolic acid B from Kleinhovia hospita demonstrated hepatoprotective effects against chemically induced liver injury in human cell lines. [] Further investigation is needed to determine its specific mechanisms of action and potential therapeutic applications.

Q3: Are there any known structural differences between Gardenolic acid A and Gardenolic acid B?

A3: While both Gardenolic acid A and B are cycloartane triterpenoids, they differ in the position of a double bond within their structures. This difference, despite seeming minor, could potentially impact their biological activity and interactions with other molecules. [] Further research is required to fully elucidate the structure-activity relationships of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)

![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)

![O-[2-(2-Ethoxy-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B1499745.png)

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)